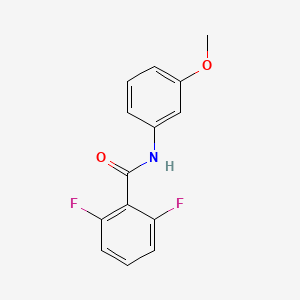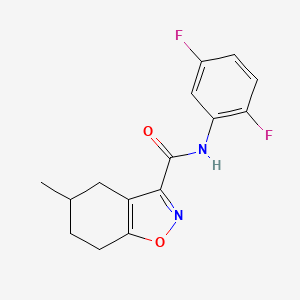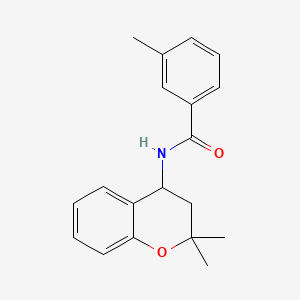![molecular formula C15H13ClF2N4O3 B4586041 7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4586041.png)
7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the target molecule, often involves multi-step reactions that may include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various functionalization steps. A typical synthesis pathway might involve starting with a suitable pyrazole derivative, which is then subjected to cyclization reactions, possibly involving halogenation, amidation, or alkylation to introduce the various substituents present in the target molecule (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a fused bicyclic ring system, which significantly influences their chemical behavior and interactions. Crystallographic studies can provide detailed insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. The crystal structure determination helps in understanding the molecule's conformation and its potential intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonds, which could influence its reactivity and physical properties (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of chemical reactions, attributed to their functional groups. These reactions can include nucleophilic substitution, condensation, and cyclization reactions, which are fundamental in synthesizing these compounds. The chemical properties are influenced by the nature of the substituents attached to the pyrazolo[1,5-a]pyrimidine core. These substituents can alter the electron density across the molecule, affecting its reactivity towards various reagents and conditions (Hassan et al., 2014).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are significantly affected by the molecular structure and the presence of functional groups. For instance, the introduction of halogen atoms or methoxy groups can influence the compound's lipophilicity and solubility in organic solvents or water, which is vital for its potential use in medicinal chemistry or materials science (Dalinger et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are defined by their reactivity and the types of chemical transformations they can undergo. These properties are essential for their application in the synthesis of complex molecules, pharmaceuticals, or materials. The functional groups present in these compounds, such as carboxamide, chloro, difluoromethyl, and furyl groups, play a significant role in determining their reactivity patterns, such as electrophilic or nucleophilic reactions, and their potential interactions with biological targets or materials (Gregg et al., 2007).
科学的研究の応用
Regioselective Synthesis
- Regioselective Synthesis of Pyrazolopyrimidines : Researchers explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, focusing on regioselective processes and the creation of various substituted derivatives. This research is foundational for developing compounds like the one (Drev et al., 2014).
Cytotoxicity and Antitumor Activities
- Synthesis and Cytotoxicity Evaluation : Some pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their cytotoxicity against cancer cells, indicating potential applications in cancer research and treatment (Hassan, Hafez, & Osman, 2014).
- Antitumor Activities Research : Specific pyrazolopyrimidine derivatives have shown promising antitumor activities, suggesting potential for development into anticancer agents (Xin, 2012).
Antimicrobial Evaluation
- Antimicrobial Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, contributing to the understanding of these compounds in combating microbial infections (Altalbawy, 2013).
Adenosine Receptor Antagonists
- Human Adenosine A(3) Receptor Antagonists : Research on pyrazolopyrimidine derivatives as potent and selective human A3 adenosine receptor antagonists highlights their potential use in treating pathologies related to A3 receptors (Baraldi & Borea, 2000).
Analgesic and Anti-Inflammatory Agents
- Synthesis of Anti-Inflammatory and Analgesic Agents : Novel derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents, expanding the scope of applications for pyrazolopyrimidine compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Against Cancer Cells
- In Vitro Cytotoxic Activity : The cytotoxic effects of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines have been investigated, underscoring their potential in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Antiviral Activities
- Synthesis and Antiviral Activity : Some pyrazolopyrimidine nucleosides have been synthesized and evaluated for their antiviral activities, contributing to the understanding of these compounds in viral infection treatments (Goebel, Adams, Mckernan, Murray, Robins, Revankar, & Canonico, 1982).
Nucleoside Analog Synthesis
- Synthesis of Nucleoside Analogs : Research into the synthesis of 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, structurally related to key nucleosides like adenosine, inosine, and guanosine, highlights their potential in medicinal chemistry (Anderson, Dalley, Revankar, & Robins, 1986).
Acyclo Analogs Synthesis
- Acyclo Analog Synthesis : The preparation of acyclo analogs of formycin A from pyrazolo[4,3-d]pyrimidines demonstrates the versatility of these compounds in developing analogs of existing therapeutic agents (Griengl & Günzl, 1984).
Fungicidal Applications
- Synthesis of Pyrazolopyrimidine Fungicides : The creation of pyrazolo[1,5-a]pyrimidine derivatives as fungicides, particularly for their efficacy against Basidiomycete species, showcases the agricultural applications of these compounds (Huppatz, 1985).
Tritium Labeled Compounds for Receptor Studies
- Tritium Labeled Adenosine Receptor Antagonists : The development of tritium-labeled pyrazolopyrimidines for receptor studies emphasizes their utility in biochemical research, particularly in understanding adenosine receptor subtypes (Baraldi, Cacciari, Dionisotti, Egan, Spalluto, Zocchi, 1996).
Anticancer and Anti-Lipoxygenase Agents
- Synthesis of Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promise in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Hypertensive Activity Evaluation
- Novel Oxadiazole Heterocyclic Compounds : The synthesis of novel compounds containing oxadiazole and pyranopyridine moieties, expected to exhibit hypertensive activity, demonstrates the diversity of applications for pyrazolopyrimidine structures (Kumar & Mashelker, 2007).
Molluscicidal Properties
- Thiazolopyrimidines with Molluscicidal Properties : Research into thiazolo[5,4-d]pyrimidines for their molluscicidal properties, particularly against hosts of schistosomiasis, suggests their use in public health and pest control (El-Bayouki & Basyouni, 1988).
Tumor Imaging with PET
- 18F-Labeled Pyrazolopyrimidine Derivatives : The development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using PET, including studies on their biodistribution and tumor uptake, is crucial for advancing diagnostic imaging techniques (Xu, Liu, Li, He, Ding, Wang, Feng, Zhang, Chen, Li, Zhao, Li, Qi, & Dang, 2012).
Synthesis from Levulinic Acid
- Synthesis of Pyrimidinyl Propanoates : The conversion of levulinic acid to pyrimidine and pyrimidine-like derivatives, including glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates, highlights the chemical versatility of these compounds (Flores, Malavolta, Souto, Goularte, Flores, & Piovesan, 2013).
Functional Fluorophores Synthesis
- 3-Formylpyrazolo[1,5-a]pyrimidines for Fluorophores : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores demonstrates the compound's potential in creating novel fluorescent probes (Castillo, Tigreros, & Portilla, 2018).
特性
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N4O3/c1-24-6-4-19-14(23)10-8-13-20-9(11-3-2-5-25-11)7-12(15(16,17)18)22(13)21-10/h2-3,5,7-8H,4,6H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWZNZDLXGJJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)
![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)


![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)

![5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4586013.png)
![6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)

![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)